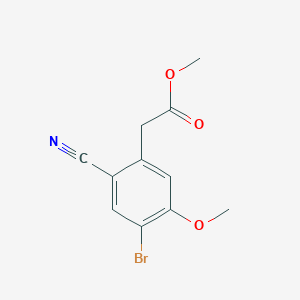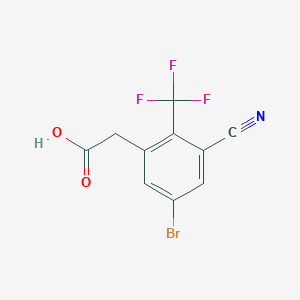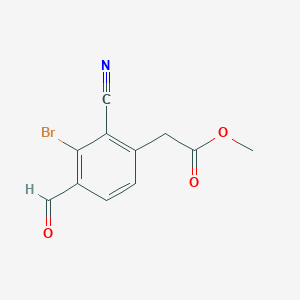
Methyl 4-bromo-2-cyano-5-methoxyphenylacetate
Vue d'ensemble
Description
Methyl 4-bromo-2-cyano-5-methoxyphenylacetate is a chemical compound belonging to the class of phenylacetates. It is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, along with a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-cyano-5-methoxyphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the cyano and methoxy groups through nucleophilic substitution reactions. The final step often involves esterification to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Applications De Recherche Scientifique
Methyl 4-bromo-2-cyano-5-methoxyphenylacetate is utilized in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral properties.
Environmental Science: The compound is studied for its role in the degradation of pollutants and its potential use in environmental remediation.
Industrial Research: It is used in the development of new materials and as a building block in organic synthesis for the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2-cyano-5-methoxyphenylacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyano and methoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- Methyl 4-bromo-2-cyano-5-hydroxyphenylacetate
- Methyl 4-bromo-2-cyano-5-ethoxyphenylacetate
- Methyl 4-bromo-2-cyano-5-nitrophenylacetate
Comparison: Methyl 4-bromo-2-cyano-5-methoxyphenylacetate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. The methoxy group can enhance its solubility in organic solvents and may affect its pharmacokinetic properties in medicinal applications. Additionally, the electronic effects of the methoxy group can alter the compound’s reactivity in chemical reactions, making it distinct from its analogs .
Propriétés
IUPAC Name |
methyl 2-(4-bromo-2-cyano-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-4-7(5-11(14)16-2)8(6-13)3-9(10)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGDHGRPQQMYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















